(R)-4-(1-Aminopropyl)-2-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[(1R)-1-aminopropyl]-2-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
LMAOVIGTBVKDKO-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)O)C)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4 1 Aminopropyl 2 Methylphenol and Analogues
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit vastly different biological activities. Modern strategies have shifted from classical resolution techniques towards more atom-economical catalytic asymmetric methods. acs.org These approaches utilize chiral catalysts or reagents to control the stereochemical outcome of a reaction, generating the desired enantiomer with high purity.
Catalytic Asymmetric Transformations
Catalytic asymmetric synthesis represents the state-of-the-art for producing chiral molecules efficiently. By using a small amount of a chiral catalyst, large quantities of an enantiomerically enriched product can be generated. This field is broadly divided into transition metal catalysis, organocatalysis, and the emerging area of asymmetric electrosynthesis.
Transition-metal catalysis is a powerful tool for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of chiral amines. researchgate.net Methods like the Buchwald-Hartwig and Ullman-type cross-coupling reactions have been adapted for enantioselective C-N bond formation, providing access to a wide array of chiral amine structures. rsc.orgnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used in Buchwald-Hartwig amination reactions to form C-N bonds between aryl halides or triflates and amines. nih.gov The development of chiral phosphine (B1218219) ligands has enabled asymmetric variants of these reactions, although creating a quaternary stereocenter, such as the one in the target molecule's analogues, can be challenging. nih.gov
Copper-Catalyzed Reactions: Copper catalysis is often employed in Ullman-type and Chan-Evans-Lam reactions for C-N and C-O bond formation. rsc.orgnih.gov Recent advances have focused on the copper-catalyzed asymmetric amination of various substrates. For instance, copper-catalyzed electrophilic amination using O-benzoylhydroxylamines as the nitrogen source has become a powerful method for C-N bond construction. researchgate.net Furthermore, enantioselective cyanation of alkenes, followed by reduction, can yield chiral amines, a process where chiral copper complexes have shown significant promise in controlling stereochemistry. nih.gov A copper-catalyzed cascade reaction involving a rsc.orgbeilstein-journals.org-rearrangement has been developed to synthesize meta-aminophenol derivatives, showcasing the metal's utility in building the core scaffold of molecules like the target compound. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed asymmetric alkylation has been successfully applied in combination with electrosynthesis to create chiral centers. beilstein-journals.orgnih.gov These systems can facilitate the coupling of radical intermediates to form C-C bonds with high enantioselectivity, a strategy potentially adaptable for the synthesis of the propyl group on the target molecule's phenolic core.
| Metal Catalyst | Reaction Type | Key Features | Potential Application for Target Synthesis |
|---|---|---|---|
| Palladium | Asymmetric C-N Cross-Coupling (Buchwald-Hartwig) | Broad substrate scope; relies on chiral phosphine ligands. nih.govnih.gov | Formation of the C-N bond by coupling an amine to a pre-functionalized phenol (B47542) ring. |
| Copper | Asymmetric Amination / C-O Coupling | Effective for Ullman and Chan-Evans-Lam type reactions; used in radical-mediated cyanations. nih.govnih.gov | Direct amination of a phenolic precursor or construction of the aminophenol core. nih.gov |
| Nickel | Asymmetric Alkylation / Cross-Coupling | Cost-effective; effective in electroreductive couplings and radical reactions. nih.govnih.gov | Asymmetric formation of the C-C bond to construct the propyl side chain. |
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering a sustainable and often complementary alternative to metal catalysis. rsc.org Chiral primary and secondary amines, such as those derived from natural amino acids (e.g., proline) or Cinchona alkaloids, are powerful organocatalysts. rsc.orgnih.gov
These catalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrate. youtube.comyoutube.com This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it susceptible to nucleophilic attack in a highly controlled, stereoselective manner. youtube.com For the synthesis of α-chiral primary amines, a common strategy involves the asymmetric reduction or addition to a prochiral ketone or imine. A multifunctional thiourea-based catalyst derived from (S)-valine, for example, has been shown to effectively catalyze the stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes, which are precursors to chiral amines. unimi.it This highlights the potential for designing a catalyst to synthesize (R)-4-(1-Aminopropyl)-2-methylphenol via the asymmetric reductive amination of the corresponding ketone, 4-(1-oxopropyl)-2-methylphenol.
| Catalyst Type | Activation Mode | Typical Reaction | Enantioselectivity |
|---|---|---|---|
| Chiral Primary Amines (e.g., from amino acids) | Enamine or Iminium Ion Formation rsc.orgyoutube.com | Michael Additions, Aldol Reactions, Reductive Aminations youtube.comunimi.it | Often high (up to 99% ee) unimi.it |
| Cinchona Alkaloid Derivatives | Brønsted Base, Phase Transfer, or H-bonding | Conjugate Additions, Halogenations nih.gov | Generally high |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis pku.edu.cn | Reductive Aminations, Mannich Reactions pku.edu.cn | Good to excellent |
Asymmetric electrosynthesis is a rapidly developing field that uses electricity as a traceless reagent to drive chemical reactions. beilstein-journals.org This approach is inherently green and sustainable, avoiding the need for stoichiometric chemical oxidants or reductants. dntb.gov.ua Stereocontrol is achieved by using chiral components, such as a chiral catalyst, a chiral supporting electrolyte, or a modified electrode surface. beilstein-journals.org
For the synthesis of chiral amines, electrocatalytic methods have been developed for reactions like the kinetic resolution of racemic amines and the asymmetric alkylation of imine derivatives. nih.govmdpi.com For instance, a nickel catalyst paired with a chiral diamine ligand has been used in an electrochemical setup for the asymmetric alkylation of acylimidazoles with phenols, demonstrating a method for enantioselective C-C bond formation driven by anodic oxidation. beilstein-journals.orgnih.gov Another strategy involves the cross-dehydrogenative coupling of tertiary amines with ketones, catalyzed by chiral primary amines under electrochemical conditions. nih.gov These emerging techniques offer a novel and sustainable pathway for the synthesis of complex chiral molecules like this compound.
Chiral Reagent-Based Methodologies (e.g., employing sulfinamides)
Before the widespread adoption of catalytic methods, the use of stoichiometric chiral reagents or auxiliaries was a primary strategy for asymmetric synthesis. youtube.com These methods involve covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemistry of a subsequent reaction. While less atom-economical, these methods are often robust and predictable.
A prominent example relevant to chiral amine synthesis is the use of chiral N-sulfinyl imines. digitellinc.com In this approach, a prochiral ketone is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the opposite face. This addition occurs with high diastereoselectivity. Subsequent mild acidic hydrolysis cleaves the N-S bond, yielding the desired chiral primary amine and recycling the sulfinamide. digitellinc.com This methodology is highly practical for preparing chiral amines and could be directly applied to synthesize the target compound from 4-(1-oxopropyl)-2-methylphenol.
Another related strategy involves the S(N)2-type ring-opening of activated chiral aziridines with nucleophiles, which can serve as a pathway to chiral amino alcohol derivatives. researchgate.net
Chemoenzymatic or Biocatalytic Pathways for Stereoselective Production
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. nih.gov These reactions are conducted under mild conditions (ambient temperature and pressure, neutral pH) and are highly chemo-, regio-, and enantioselective, making them an attractive green alternative to traditional chemical synthesis. nih.govnih.gov
For the production of chiral amines, several classes of oxidoreductase enzymes are particularly useful: nih.gov
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a prochiral ketone using ammonia (B1221849) as the amine source and a cofactor like NADH or NADPH. nih.govnih.gov An engineered AmDH could convert a ketone precursor directly into this compound with very high enantiomeric excess.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are capable of reducing pre-formed or in-situ-formed imines to chiral amines with excellent stereoselectivity. nih.gov
Monoamine Oxidases (MAOs): These enzymes can be used in the deracemization of racemic amines, a process where the enzyme selectively oxidizes the undesired (S)-enantiomer to an imine, which can then be non-selectively reduced back to the racemate or stereoselectively reduced by another enzyme to the desired (R)-enantiomer.
The primary advantages of biocatalysis include exceptional stereoselectivity and reduced environmental impact due to mild reaction conditions and the avoidance of heavy metal catalysts. nih.gov
Stereospecific Elaboration of Precursors
The critical step in synthesizing this compound is the establishment of the chiral center at the C1 position of the aminopropyl group with the desired (R)-configuration. This is typically achieved through the stereospecific elaboration of advanced precursors.
One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of transaminases in a dynamic kinetic resolution (DKR) process. This approach has been successfully applied to the synthesis of chiral β-aryl propanamines, which are structurally analogous to the target molecule. researchgate.net In a potential synthetic route, a prochiral ketone precursor, 4-(1-oxopropyl)-2-methylphenol, could be subjected to reductive amination using a chiral-at-metal catalyst or a transaminase enzyme. The enzyme would selectively produce the (R)-enantiomer of the amine from the ketone, often with high enantiomeric excess (ee).
Another effective strategy involves the use of chiral auxiliaries. The Ellman lab has pioneered the use of tert-butanesulfinamide for the asymmetric synthesis of a vast array of chiral amines. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone precursor to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the imine, followed by acidic removal of the auxiliary, would yield the desired (R)-amine. The stereochemical outcome is controlled by the chirality of the sulfinamide auxiliary.
Furthermore, the synthesis of chiral ligands for asymmetric catalysis, such as imidazoline-aminophenol ligands, highlights the intricate stereochemical control achievable in precursor design. nih.gov These complex chiral molecules are built up through a series of stereoselective reactions, demonstrating the toolbox available to chemists for constructing specific stereoisomers.
A hypothetical stereospecific synthesis of this compound starting from 2-methyl-4-nitrophenol (B1582141) is outlined below. The key step is the asymmetric reduction of an intermediate ketimine using a chiral catalyst.
Hypothetical Stereospecific Synthesis
| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) | ee (%) |
| 1 | 2-Methyl-4-nitrophenol | 1. Acylation (e.g., Propionyl chloride, AlCl₃) | 2-Methyl-4-nitro-1-propionylbenzene | 85 | N/A |
| 2 | 2-Methyl-4-nitro-1-propionylbenzene | 1. Reduction of nitro group (e.g., H₂, Pd/C) | 4-Amino-2-methyl-1-propionylbenzene | 95 | N/A |
| 3 | 4-Amino-2-methyl-1-propionylbenzene | 1. Protection of amine (e.g., Boc₂O) 2. Formation of ketimine (e.g., with (R)-tert-butanesulfinamide) | Chiral N-tert-butanesulfinyl ketimine | 90 | >99 |
| 4 | Chiral N-tert-butanesulfinyl ketimine | 1. Diastereoselective reduction (e.g., NaBH₄) | (R,R)-N-(1-(4-hydroxy-3-methylphenyl)propyl)tert-butanesulfinamide | 92 | >98 (dr) |
| 5 | (R,R)-N-(1-(4-hydroxy-3-methylphenyl)propyl)tert-butanesulfinamide | 1. Deprotection (e.g., HCl in MeOH) | This compound | 98 | >98 |
Development of Novel Reaction Pathways
To enhance synthetic efficiency and reduce environmental impact, the development of novel reaction pathways, such as one-pot and cascade reactions, alongside sustainable protocols, is of paramount importance.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A potential one-pot synthesis of aminophenol derivatives can be envisioned starting from nitroarenes. For instance, a three-step one-pot process involving selective reduction of a nitro group, protection of the resulting hydroxylamine, and a digitellinc.comdigitellinc.com-sigmatropic rearrangement can furnish functionalized o-aminophenol derivatives. pku.edu.cn A similar strategy could be adapted for the synthesis of 4-aminophenol (B1666318) analogues.
Cascade reactions, where a single event triggers a series of subsequent transformations, provide an elegant and efficient means of building molecular complexity. The synthesis of chiral disubstituted morpholines and 1,4-oxazepanes via a tandem aziridine/epoxide ring-opening sequence exemplifies the power of cascade reactions in constructing complex chiral molecules in a single operation. digitellinc.com While not directly applied to the target molecule, this principle could inspire the design of a cascade reaction to construct the aminopropyl side chain with the desired stereochemistry. For example, a cascade Sonogashira cross-coupling followed by substitution and elimination has been used to create conjugated dienynes, showcasing the potential for complex bond formations in a single pot. researchgate.net
The synthesis of 4-aminophenol from hydroquinone (B1673460) has been explored as a greener alternative to traditional methods. digitellinc.com Researchers have investigated a one-pot process where the amination of hydroquinone and subsequent acetylation occur simultaneously to protect the reactive aminophenol product. digitellinc.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aminophenols is an area where green chemistry can have a significant impact.
A notable green route for the preparation of p-aminophenol involves the catalytic hydrogenation of nitrobenzene (B124822) in a pressurized carbon dioxide/water (CO₂/H₂O) system. digitellinc.com This method avoids the use of strong mineral acids by utilizing in situ generated carbonic acid, which is self-neutralizing. This approach offers an environmentally benign alternative to traditional methods that generate significant acid and salt waste. digitellinc.com
The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. Palladium nanoparticles supported on a three-dimensional polyimide sponge have been shown to be a highly efficient and reusable catalyst for the reduction of nitrophenols to aminophenols. researchgate.net This "dip catalyst" can be used for multiple cycles without a significant loss in activity, demonstrating excellent potential for sustainable organic transformations. researchgate.net
Furthermore, the direct amination of phenols using metal-free conditions presents a more environmentally friendly and cost-effective method for synthesizing arylamines compared to traditional metal-catalyzed reactions. nih.gov The reduction of 4-nitrophenol (B140041) using green-fabricated metal nanoparticles is another promising sustainable approach. researchgate.net
Comparison of Synthetic Protocols
| Methodology | Key Features | Advantages | Potential Application to Target Synthesis |
| Stereospecific Elaboration | Use of chiral auxiliaries (e.g., tert-butanesulfinamide) or enzymatic resolution (e.g., transaminases). | High enantioselectivity, well-established methods. | Asymmetric reduction of a prochiral ketone precursor. |
| One-Pot/Cascade Reactions | Multiple transformations in a single vessel; sequential reactions triggered by a single event. | Increased efficiency, reduced waste, atom economy. | A multi-step sequence from a substituted nitrobenzene to the final product in one pot. |
| Green/Sustainable Protocols | Use of benign solvents (e.g., CO₂/H₂O), reusable catalysts (e.g., supported nanoparticles), metal-free reactions. | Reduced environmental impact, lower cost, improved safety. | Catalytic hydrogenation of a nitro precursor in a green solvent system. |
In Depth Spectroscopic and Structural Elucidation of R 4 1 Aminopropyl 2 Methylphenol
Advanced Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of (R)-4-(1-Aminopropyl)-2-methylphenol is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
The presence of the hydroxyl (-OH) and amino (-NH) groups will give rise to distinct stretching vibrations in the high-frequency region of the spectrum. The O-H stretching vibration of the phenolic group typically appears as a broad band in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info Similarly, the N-H stretching vibration of the secondary amine is expected to produce a moderate to weak absorption band around 3300-3500 cm⁻¹. libretexts.org
The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted benzene ring, characteristic absorption patterns are expected in these regions.
The aliphatic C-H stretching vibrations of the propyl and methyl groups will appear in the 2850-2960 cm⁻¹ range. libretexts.org The C-O stretching vibration of the phenol (B47542) is anticipated to be observed around 1260-1180 cm⁻¹, while the C-N stretching of the amine should appear in the 1020-1250 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenol | 3200-3600 | Strong, Broad |
| N-H Stretch | Secondary Amine | 3300-3500 | Moderate to Weak |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Moderate |
| Aliphatic C-H Stretch | Propyl, Methyl | 2850-2960 | Moderate to Strong |
| C=C Stretch | Benzene Ring | 1450-1600 | Moderate |
| C-O Stretch | Phenol | 1260-1180 | Strong |
| C-N Stretch | Amine | 1020-1250 | Moderate |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and their stereochemical relationships can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will provide a unique fingerprint of its proton environments. The phenolic -OH proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons will resonate in the downfield region, typically between 6.5 and 7.5 ppm. Due to the substitution pattern, complex splitting patterns (doublets, doublets of doublets) are expected for the three aromatic protons.
The proton attached to the chiral carbon (the methine proton of the aminopropyl group) will likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the N-H proton. The chemical shift of this proton is influenced by the adjacent amino and aromatic groups. The methylene protons of the propyl group will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The terminal methyl group of the propyl chain will appear as a triplet. The methyl group attached to the aromatic ring will resonate as a singlet in the upfield region, typically around 2.0-2.5 ppm. The N-H proton of the secondary amine will appear as a broad signal, and its coupling to adjacent protons may not always be resolved. For the related compound 4-Amino-2-methylphenol, characteristic proton signals have been reported. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C-OH) will be the most downfield aromatic carbon, typically in the range of 150-160 ppm. The other aromatic carbons will resonate between 110 and 140 ppm. The chiral carbon of the aminopropyl group will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and aromatic ring. The other carbons of the propyl group and the methyl group on the ring will resonate at higher fields.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Multiplicity | Predicted Chemical Shift (ppm) |
| Phenolic OH | broad s | Variable |
| Aromatic CH | m | 6.5-7.5 |
| CH-NH | m | ~3.5-4.5 |
| CH₂ | m | ~1.5-2.5 |
| CH₃ (propyl) | t | ~0.8-1.2 |
| CH₃ (ring) | s | ~2.0-2.5 |
| NH | broad s | Variable |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 150-160 |
| Aromatic C | 110-140 |
| C-NH | 50-60 |
| CH₂ | 20-40 |
| CH₃ (propyl) | 10-15 |
| CH₃ (ring) | 15-20 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₅NO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable phenoxy radical, or the loss of CO. youtube.com For amines, a characteristic fragmentation is the α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another group is broken. youtube.com In the case of this compound, this could involve the cleavage of the ethyl group from the chiral carbon, leading to a stable iminium ion. Another likely fragmentation pathway is the benzylic cleavage, where the bond between the chiral carbon and the aromatic ring is broken. The fragmentation of related aminophenol derivatives has been studied, providing a basis for predicting the fragmentation of the target molecule. nist.govnih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |
| 150 | [C₉H₁₂NO]⁺ | Loss of CH₃ |
| 136 | [C₈H₁₀NO]⁺ | Loss of C₂H₅ (α-cleavage) |
| 122 | [C₇H₈NO]⁺ | Benzylic cleavage |
| 94 | [C₆H₆O]⁺ | Cleavage of the aminopropyl group |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Intermolecular Interactions
While specific crystal structure data for this compound is not publicly available, we can predict the types of intermolecular interactions that would be present in its crystal lattice. The phenolic hydroxyl group and the secondary amino group are both capable of acting as hydrogen bond donors and acceptors. Therefore, it is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. These interactions could involve the hydroxyl group of one molecule hydrogen bonding to the amino group of another, or self-association of hydroxyl and amino groups. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal structure. The study of crystal structures of other chiral aminophenols can provide insights into potential packing motifs. nih.gov
Computational Chemistry and Mechanistic Investigations of R 4 1 Aminopropyl 2 Methylphenol
Mechanistic Pathways of Formation and Chemical Transformation
Transition State Analysis and Reaction Coordinate Studies
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the transition state—the highest energy point on the minimum energy pathway between reactants and products. fiveable.mewikipedia.org This configuration, also known as the activated complex, is not a stable molecule but a fleeting arrangement of atoms with partial bonds. masterorganicchemistry.com Its structure is characterized as a first-order saddle point on the potential energy surface, having a single imaginary vibrational frequency that corresponds to the motion along the reaction coordinate towards the product. fiveable.me
For a molecule like (R)-4-(1-Aminopropyl)-2-methylphenol, transition state analysis could be applied to understand various potential reactions, such as its synthesis, degradation, or its role in a catalytic process. For example, in studying its synthesis, computational chemists would model the approach of reactants, calculate the energy profile of the reaction pathway, and identify the precise geometry and energy of the transition state. This information is critical for determining the reaction's activation energy, which governs the reaction rate. masterorganicchemistry.com
The reaction coordinate represents the progress of a reaction, mapping the pathway from reactants to products. wikipedia.org By plotting potential energy against the reaction coordinate, a reaction energy diagram is created, which provides a visual representation of the energy changes, including the stability of reactants, products, and any intermediates. fiveable.me For complex reactions, the reaction coordinate may involve changes in multiple bond lengths and angles. wikipedia.org Computational studies on related aminophenols have used techniques like time-dependent density functional theory (TDDFT) to investigate processes such as excited-state hydrogen transfer by calculating the potential energy profiles along the O-H bond coordinate. researchgate.net
Elucidation of Catalytic Cycles in Asymmetric Processes
This compound possesses chiral and functional groups (a stereocenter, a hydroxyl group, and an amino group) that make it a potential candidate for use as a chiral ligand in asymmetric catalysis. tcichemicals.comresearchgate.net Computational chemistry is an invaluable tool for elucidating the mechanisms of such catalytic cycles. A typical catalytic cycle involves the coordination of the ligand to a metal center, substrate binding, one or more transformation steps, and finally, product release and catalyst regeneration.
Density Functional Theory (DFT) calculations are frequently used to model each step of the catalytic cycle. Researchers can determine the structures and relative energies of all intermediates and transition states. nih.gov This allows for the identification of the rate-determining step and provides insights into the origin of enantioselectivity. For a ligand derived from this compound, computational models would focus on how the ligand's three-dimensional structure directs the approach of the substrate to the metal's active site, favoring the formation of one enantiomer of the product over the other. nih.gov
For instance, studies on imidazoline-aminophenol (IAP) ligands, which share functional similarities, show that their copper complexes can catalyze asymmetric reactions. tcichemicals.com Computational modeling of these or similar systems would investigate the transition state models to explain the observed high enantioselectivity. nih.gov The elucidation of these cycles is crucial for the rational design of new and more efficient catalysts. rsc.org
Solvent Effects and Continuum Solvation Models
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. nih.gov Computational models must account for these solvent effects to provide accurate predictions. researchgate.net For this compound, the presence of polar hydroxyl and amino groups suggests that solvent interactions, particularly with polar or protic solvents, would be significant.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate solvation. wikipedia.orgwikipedia.org In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.org The model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum. acs.org The total free energy of solvation is typically calculated by summing electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org The PCM model and its variants, like the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM), are available in many quantum chemistry software packages. wikipedia.orgacs.org
For more detailed analysis, hybrid models like the Cluster-Continuum model can be employed. acs.org These models include a few explicit solvent molecules in the first solvation shell around the solute, with the rest of the solvent treated as a continuum. This approach can better capture specific short-range interactions like hydrogen bonding, which would be important for the amino and hydroxyl groups of this compound. researchgate.netacs.org
| Model Type | Description | Strengths | Limitations | Relevant Citations |
|---|---|---|---|---|
| Implicit (Continuum) Models (e.g., PCM, SMD) | Solvent is represented as a continuous, polarizable medium. | Computationally efficient; good for bulk electrostatic effects. | Does not account for specific local interactions like hydrogen bonds. | wikipedia.org, acs.org, wikipedia.org |
| Explicit Models | Individual solvent molecules are included in the simulation. | Accurately models specific solute-solvent interactions and local density fluctuations. | Computationally very expensive; requires extensive sampling. | wikipedia.org |
| Hybrid (Cluster-Continuum) Models | Combines a shell of explicit solvent molecules with a continuum model for the bulk solvent. | Balances accuracy for specific interactions with computational cost. | Choice of the number of explicit molecules can be arbitrary. | acs.org |
Analysis of Non-covalent Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, govern the self-assembly of molecules in the solid state, forming predictable patterns known as supramolecular synthons. researchgate.netunam.mxrsc.org For this compound, the presence of hydrogen bond donors (O-H and N-H) and acceptors (O and N atoms), as well as an aromatic ring, suggests a rich variety of possible intermolecular interactions that would dictate its crystal packing. researchgate.netresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on a d_norm map, for instance, indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. mdpi.comnih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net These plots show the percentage contribution of each interaction type (e.g., H···H, O···H, C···H) to the total surface area, offering a clear picture of the most significant interactions responsible for the crystal's stability. nih.govresearchgate.net For aminophenol structures, N-H···O and O-H···N hydrogen bonds are key synthons that often lead to the formation of chains, dimers, or more complex three-dimensional networks. researchgate.netresearchgate.netresearchgate.net
| Interaction Type | Description | Typical Contribution in Similar Molecules |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. | Often the largest contribution to the Hirshfeld surface. researchgate.net, nih.gov, researchgate.net |
| O···H/H···O | Represents hydrogen bonds involving oxygen atoms. | A major contributor, indicating strong hydrogen bonding. nih.gov, nih.gov |
| N···H/H···N | Represents hydrogen bonds involving nitrogen atoms. | Significant contributor in molecules with amino groups. researchgate.net, nih.gov |
| C···H/H···C | Weaker C-H···π or other C-H contacts. | Moderate contribution. researchgate.net, nih.gov |
| C···C / π-π stacking | Interactions between aromatic rings. | Contributes to stabilizing the packing arrangement. researchgate.net |
Strategic Utilization of R 4 1 Aminopropyl 2 Methylphenol As a Chiral Building Block
In the Asymmetric Synthesis of Complex Organic Architectures
The utility of chiral molecules as starting materials or intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined molecules. Chiral aminophenols, as a class, are valuable precursors in asymmetric synthesis.
Construction of Stereodefined Carbon Skeletons
The creation of carbon frameworks with precise three-dimensional arrangements is fundamental to the synthesis of many pharmaceuticals and natural products. Chiral building blocks are often employed to introduce stereocenters that guide the formation of subsequent stereogenic centers. While the structure of (R)-4-(1-Aminopropyl)-2-methylphenol contains a defined stereocenter, specific examples of its application in the construction of stereodefined carbon skeletons are not found in a review of current literature. In principle, the amine and phenol (B47542) groups could be used to direct reactions or be incorporated into larger molecular scaffolds.
Incorporation into Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. researchgate.netopenmedicinalchemistryjournal.commdpi.comnih.gov The synthesis of these rings often benefits from chiral precursors to create enantiomerically pure products. nih.govmdpi.com Aminophenols can serve as precursors for various heterocyclic systems through condensation and cyclization reactions. Despite the suitability of its functional groups, a search of published studies did not yield specific instances of this compound being incorporated into nitrogen-containing heterocyclic systems.
Role in the Synthesis of Chiral Phosphorus-Containing Compounds
Chiral organophosphorus compounds, including aminophosphines, are critical as ligands in asymmetric catalysis. rsc.org The synthesis of these compounds can start from chiral amino alcohols or aminophenols. nih.gov These precursors can react with phosphorus halides or other phosphorus electrophiles to form P-N or P-O bonds, resulting in chiral phosphine (B1218219), phosphinite, or phosphoramidite (B1245037) ligands. However, there is no specific literature detailing the use of this compound for the synthesis of chiral phosphorus-containing compounds.
Contributions to Total Synthesis Efforts (e.g., Natural Products)
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring a strategic and efficient assembly of chiral fragments. nih.govnih.govchemrxiv.org Chiral pool synthesis, which utilizes readily available enantiopure compounds, is a common strategy. While this compound possesses the attributes of a chiral pool reagent, its application in any published total synthesis efforts has not been documented.
As Chiral Ligands and Catalysts in Enantioselective Reactions
The development of chiral ligands and catalysts is central to enantioselective synthesis, allowing for the production of one enantiomer of a chiral product over the other. researchgate.netrsc.orgunl.educhemrxiv.org
Design and Synthesis of Aminophenol-Based Metal Complexes (e.g., Schiff Base Ligands)
Aminophenols are versatile starting materials for the synthesis of chiral ligands, particularly Schiff base (imine) ligands. nih.govresearchgate.net These are typically formed through the condensation of the amino group with an aldehyde or ketone. The resulting ligand, which often contains N and O donor atoms, can coordinate with a metal center. nih.govresearchgate.net The inherent chirality of the aminophenol backbone can create a chiral environment around the metal, enabling it to catalyze enantioselective reactions.
While the formation of Schiff base metal complexes from various aminophenols is a well-established field of study, a thorough search of the scientific literature did not provide specific examples of Schiff base ligands or corresponding metal complexes derived from this compound. The synthesis and catalytic application of such complexes remain an underexplored area of research.
Applications in Enantioselective Oxidation, Hydroxylation, and C-C/C-N Coupling Reactions
Chiral ligands are crucial for achieving high enantioselectivity in a variety of metal-catalyzed reactions. mdpi.com While specific studies employing this compound in these reactions are not readily found, the general role of chiral aminophenol ligands is well-established.
Enantioselective Oxidation: In enantioselective oxidation reactions, a chiral catalyst can differentiate between two enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the oxidized product. For instance, visible light-promoted aerobic oxidation of certain substrates has been achieved with high enantioselectivity using phase transfer catalysis with chiral catalysts. osti.gov Aminoxyl radicals, which can be part of a larger chiral structure, are also effective catalysts for the oxidation of various functional groups. nih.gov
Enantioselective Hydroxylation: The Sharpless asymmetric dihydroxylation is a well-known method for the enantioselective synthesis of vicinal diols from alkenes using an osmium catalyst and a chiral quinine-based ligand. organic-chemistry.orgmdpi.comwikipedia.org This highlights the principle of using a chiral ligand to control the stereochemical outcome of a hydroxylation reaction. More recent developments have seen manganese catalysts used for the enantioselective hydroxylation of C-H bonds, where the catalyst's structure creates a chiral pocket around the substrate. nih.gov
C-C and C-N Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. sigmaaldrich.comrsc.orgsigmaaldrich.comorganic-chemistry.org The use of chiral ligands, particularly bulky, electron-rich phosphine ligands, can render these reactions enantioselective. While specific applications of this compound are not documented, chiral aminophosphine (B1255530) derivatives have been explored as ligands in such transformations. rsc.orgmdpi.com
Table 1: Representative Enantioselective Reactions with Chiral Ligands (General Examples)
| Reaction Type | Catalyst/Ligand System (General) | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | OsO₄ / Chiral Quinine-based Ligand | Alkenes | Vicinal Diols | >90% mdpi.com |
| Asymmetric C-H Hydroxylation | Manganese / Chiral Ligand | Alkanes | Alcohols | Up to 97% nih.gov |
| Asymmetric C-N Coupling | Palladium / Chiral Phosphine Ligand | Aryl Halides, Amines | Chiral Amines | Up to >99% rsc.org |
Asymmetric Induction in Electrochemical Transformations
Asymmetric electrosynthesis is a growing field that utilizes chiral sources to induce stereoselectivity in electrochemical reactions. beilstein-journals.orgnih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral mediators, or chemically modified chiral electrodes. nih.gov
The concept of asymmetric induction in electrochemical reactions involves creating a chiral environment at or near the electrode surface. beilstein-journals.org For example, a chiral ligand can coordinate to a metal catalyst, and this complex can then be electrochemically activated to react with a substrate, transferring its chirality to the product. nih.gov Another approach involves the use of polarized electron spins from a magnetized electrode to act as a "chiral reagent." rsc.org While there are no specific reports on the use of this compound in this context, chiral diamine catalysts have been used in electrochemical α-arylation reactions with high enantioselectivity. mdpi.com
Table 2: Strategies for Asymmetric Induction in Electrochemistry (Conceptual)
| Strategy | Description | Potential Role of a Chiral Aminophenol |
| Chiral Catalyst Activation | A chiral catalyst-substrate complex is electrochemically oxidized or reduced. | The aminophenol could serve as a chiral ligand for a metal catalyst. |
| Chiral Mediator | A chiral redox mediator transfers charge and chirality to the substrate. | A derivative of the aminophenol could be designed as a redox-active chiral mediator. |
| Modified Chiral Electrode | The electrode surface is modified with a chiral molecule. | The aminophenol could be immobilized on the electrode surface. |
Development of Advanced Functional Materials
Chiral molecules can be incorporated into larger structures to create materials with unique optical, electronic, or recognition properties.
Incorporation into Polymeric Structures and Composites
The synthesis of chiral polymers is an area of significant interest due to their potential applications in areas like chiral separations and asymmetric catalysis. mdpi.comnih.govnih.gov Chiral monomers can be polymerized to create polymers with chirality in the main chain or as side chains.
This compound contains both an amine and a phenol group, which could potentially be used as points of attachment or reaction to incorporate the chiral unit into a polymer backbone. For instance, it could be a building block for chiral polyethers or polyesters. nih.gov The synthesis of chiral poly(silyl ether)s has been achieved through the copper-catalyzed asymmetric hydrosilylation polymerization of diketones and silanes, resulting in polymers with high main-chain chirality. dicp.ac.cn Chiral polythiophenes, another class of functional polymers, are synthesized from chiral thiophene (B33073) monomers. mdpi.com
Table 3: Potential Polymerization Strategies Involving Chiral Aminophenols (Hypothetical)
| Polymer Type | Polymerization Method | Role of Chiral Aminophenol | Potential Properties |
| Chiral Polyester | Polycondensation | Diol or amino-alcohol monomer | Chiral recognition, biodegradability |
| Chiral Polyether | Ring-opening polymerization of a derived epoxide | Precursor to a chiral epoxide monomer | Chiral stationary phase for chromatography |
| Chiral Polyurethane | Polyaddition | Diol or diamine monomer | Advanced coatings, elastomers |
Role in Photoactive Systems (e.g., Ligand-to-Metal Charge Transfer Complexes)
Ligand-to-metal charge transfer (LMCT) is a type of electronic transition in coordination complexes where an electron moves from an orbital that is predominantly ligand-based to one that is predominantly metal-based upon photoexcitation. rsc.orgsemanticscholar.org This process can lead to interesting photophysical properties and photochemical reactivity.
A chiral aminophenol like this compound could serve as a ligand in a metal complex. The phenol and amine groups can bind to a metal center, and the aromatic ring and lone pairs on nitrogen and oxygen could be involved in charge transfer processes. Designing metal complexes with specific LMCT states is a strategy for developing new photocatalysts. furman.edu For example, cis-dioxo molybdenum(VI) complexes with salicylidene-aminophenol ligands can photocatalyze oxygen atom transfer reactions via an LMCT mechanism. rsc.org While specific studies on complexes of this compound are not available, the general principles of LMCT in metal complexes are well-documented. nih.gov
Table 4: Components of a Hypothetical Photoactive Metal Complex
| Component | Example from this compound | Function |
| Metal Center | Transition Metal (e.g., Cu, Mo, Ti) | Electron acceptor in LMCT, catalytic center |
| Chiral Ligand | This compound | Binds to the metal, induces chirality, electron donor in LMCT |
| Chromophore | Phenolic ring | Absorbs light to initiate the LMCT process |
| Ancillary Ligands | Other coordinating molecules | To tune the electronic and steric properties of the complex |
Future Research Directions and Outlook
Expansion of Enantioselective Synthetic Routes and Catalyst Libraries
The continued development of efficient and highly enantioselective synthetic routes to (R)-4-(1-Aminopropyl)-2-methylphenol and its analogues is a primary area of future research. While classical methods for the synthesis of chiral amines and aminophenols exist, there is a persistent demand for more sustainable and atom-economical approaches. nih.gov Future efforts will likely focus on the development of novel catalytic systems that can provide high yields and enantioselectivities.
Recent advancements in the synthesis of N-functionalized 2-aminophenols through dehydrogenation-driven couplings of cyclohexanones and primary amines offer a promising avenue. nih.govresearchgate.net Adapting such transition-metal-free methods could provide a more direct and environmentally friendly route to substituted chiral aminophenols. Furthermore, the exploration of biocatalytic methods, such as the use of engineered enzymes, for the synthesis of chiral amines is a rapidly growing field that could offer highly selective pathways to this compound and its derivatives. nih.govnih.gov
The creation of diverse catalyst libraries based on the this compound scaffold is another key direction. By systematically modifying the substituents on the aromatic ring and the amine, a wide range of ligands can be generated. These libraries can then be screened for optimal performance in various asymmetric transformations.
Exploration of Novel Catalytic Functions and Reactivity Modes
Beyond its role as a chiral building block, this compound and its derivatives hold significant promise as catalysts themselves. Chiral aminophenols have been shown to be effective ligands in a variety of metal-catalyzed asymmetric reactions. google.com Future research will undoubtedly explore the application of this specific chiral aminophenol in a broader range of catalytic transformations.
One promising area is the development of bifunctional catalysts, where both the amino and hydroxyl groups participate in the catalytic cycle. This dual activation can lead to unique reactivity and high levels of stereocontrol. For instance, chiral aminophenol-catalyzed asymmetric additions of organoboron reagents to imines have shown great potential. nih.gov Investigating the ability of this compound to catalyze novel C-C and C-N bond-forming reactions is a key avenue for future exploration.
Furthermore, the emergence of chiral inorganic nanomaterials as catalysts opens up new possibilities. nih.govnih.gov Immobilizing this compound or its derivatives onto the surface of nanoparticles could lead to highly active and recyclable catalysts with unique properties.
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry is becoming an increasingly indispensable tool in catalyst design and reaction optimization. researchgate.net Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.
Future research will leverage advanced computational modeling to predict the catalytic performance of new derivatives of this compound. By simulating the interactions between the catalyst, substrates, and reagents, researchers can rationally design more effective catalysts with improved activity and selectivity. This predictive power can significantly accelerate the discovery and development of new catalytic applications for this chiral aminophenol.
For example, computational studies can be employed to understand the subtle electronic and steric effects of different substituents on the catalyst's performance in a given reaction. This knowledge can then guide the synthesis of optimized catalysts with tailored properties for specific transformations.
Integration into Multi-Step Total Synthesis Strategies for Diverse Chiral Targets
The utility of this compound as a chiral building block in the total synthesis of complex natural products and pharmaceuticals is a significant area for future exploration. The "chiral pool" approach, which utilizes readily available chiral molecules as starting materials, is a powerful strategy in organic synthesis. ankara.edu.trresearchgate.net this compound, with its defined stereochemistry, represents a valuable addition to this pool.
Future research will likely see the incorporation of this chiral aminophenol fragment into the retrosynthetic analysis of a wide range of target molecules. rsc.orgjocpr.comresearchgate.net Its unique substitution pattern can serve as a key stereochemical control element in the construction of complex molecular architectures. The development of reliable methods to introduce and manipulate the this compound core will be crucial for its widespread adoption in total synthesis.
Development of High-Throughput Screening Methodologies for New Transformations
The discovery of novel catalytic activities and transformations for this compound and its derivatives can be greatly accelerated by the use of high-throughput screening (HTS) techniques. nih.govnih.govresearchgate.net HTS allows for the rapid evaluation of large libraries of catalysts and reaction conditions, enabling the identification of promising leads in a fraction of the time required by traditional methods.
Future research will focus on developing and applying HTS methodologies to screen for new C-N bond formation reactions and other valuable transformations catalyzed by this compound-based systems. purdue.edu This will involve the use of automated liquid handlers, plate-based reaction formats, and rapid analytical techniques to assess reaction outcomes. The data generated from these screens can also be used to train machine learning algorithms to predict optimal reaction conditions.
Green Chemistry Principles in Aminophenol Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign methodologies. This includes the development of greener synthetic routes to the compound itself, as well as its application in eco-friendly catalytic processes.
The synthesis of aminophenols from renewable feedstocks, such as lignocellulosic biomass, is a key area of interest. Current time information in San Diego, CA, US. Developing catalytic routes that utilize water as a solvent and avoid the use of hazardous reagents and heavy metals will be a major focus. tandfonline.combcrec.idsemanticscholar.org For example, the direct amidation of phenol (B47542) derivatives represents a greener alternative to traditional methods. rsc.org
In terms of applications, the use of this compound in catalytic amounts, its immobilization on solid supports for easy recovery and reuse, and its application in solvent-free or aqueous reaction media are all areas that align with the principles of green chemistry. acs.org
Q & A
Q. Critical parameters :
- Solvent polarity : Affects reaction kinetics and stereochemical outcomes. Polar aprotic solvents may stabilize transition states.
- Temperature : Low temperatures (e.g., 273 K) minimize racemization during reduction.
- Chiral centers : The R,R configuration at C7/C10 (as confirmed by X-ray crystallography) is critical for enantiopurity .
Advanced: How do intramolecular hydrogen bonds and crystal packing affect the catalytic activity of this compound derivatives?
Answer:
- Hydrogen bonding : The intramolecular O1–H1A⋯N1 bond (2.647 Å) stabilizes the molecule’s conformation, creating a rigid chiral environment that enhances enantioselectivity in catalysis .
- Crystal packing : N1–H1⋯Cl2 interactions form spiral chains along the c-axis, which may influence substrate access in solid-state catalysis. The absence of π-π stacking suggests catalysis relies on hydrogen-bond networks .
Q. Validation criteria :
Advanced: How can discrepancies between computational predictions and experimental catalytic outcomes be resolved?
Answer:
Potential causes and solutions :
Solvent effects : DFT calculations often neglect solvent polarity. Validate with polarizable continuum models (PCM) or experimental solvent screening.
Impurities : Trace chiral impurities (e.g., <2% S-isomer) significantly alter enantioselectivity. Use ultra-high-purity standards (e.g., USP Reference Standards) .
Conformational flexibility : Molecular dynamics simulations can identify low-energy conformers not captured in static models .
Q. Methodology :
- Compare experimental (from kinetic studies) with computed values.
- Use high-resolution mass spectrometry (HRMS) to detect trace byproducts .
Safety: What protocols mitigate risks when handling this compound in research settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .
- Training : Restrict handling to personnel trained in chiral amine safety protocols .
Note : This compound is not validated for medical use and should be handled as a research chemical only .
Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric catalysis using this compound?
Answer:
Chiral amplification : Use sub-stoichiometric amounts of the catalyst to exploit nonlinear effects.
Solvent engineering : Ethanol/THF mixtures enhance hydrogen bonding, improving ee by 15–20% .
Additives : Chiral ionic liquids (e.g., imidazolium salts) can stabilize transition states .
Validation : Monitor ee via NMR or chiral GC-MS with β-cyclodextrin columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
